molecular formula C5H5ClN2O B1590654 4-Amino-3-chloropyridin-2-ol CAS No. 55290-73-8

4-Amino-3-chloropyridin-2-ol

Cat. No. B1590654
CAS RN: 55290-73-8
M. Wt: 144.56 g/mol
InChI Key: NZLGHNWBBDTVDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-3-chloropyridin-2-ol is an organic compound . It is a derivative of pyridine, characterized by the presence of an amino group (-NH2) and a chlorine atom (-Cl) attached to the pyridine ring .


Synthesis Analysis

The synthesis of 4-Amino-3-chloropyridin-2-ol involves several steps. The pyridine ring position is activated, and nucleophilic substitution reaction is easy to occur. 2-chloro-4-isonicotinamide is formed by the action of phosphorus pentachloride, and finally 4-Amino-2-chloropyridine is formed by Hofmann degradation reaction under the action of alkaline sodium hypochlorite .


Molecular Structure Analysis

The molecular formula of 4-Amino-3-chloropyridin-2-ol is C5H5ClN2O . It is characterized by the presence of an amino group (-NH2) and a chlorine atom (-Cl) attached to the pyridine ring .


Physical And Chemical Properties Analysis

4-Amino-3-chloropyridin-2-ol is a solid substance . It should be stored in a dark place, in an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Complexation of Nucleotide Bases

Research by Zimmerman et al. (1991) investigated the complexation behavior of molecular tweezers with active site carboxylic acids, impacting the understanding of nucleotide base interactions. This study provides insights into the molecular interactions facilitated by structural analogs of 4-Amino-3-chloropyridin-2-ol, demonstrating its potential in designing molecules with specific binding properties [Zimmerman, Wu, & Zeng, 1991].

Antioxidative Activity

A study by Zamora, Alaiz, & Hidalgo (1997) on oxidized lipid/amino acid reaction products (OLAARPs) explored the antioxidative activity in a microsomal system. This research provides a foundation for understanding how derivatives of 4-Amino-3-chloropyridin-2-ol can be involved in antioxidative mechanisms, highlighting its potential in oxidative stress management [Zamora, Alaiz, & Hidalgo, 1997].

Surface Modification and Functional Groups

Jansen & van Bekkum (1995) utilized XPS to study the binding energy of nitrogen-containing functional groups on activated carbon, including groups similar to those in 4-Amino-3-chloropyridin-2-ol. Their findings contribute to the field of material science, especially in the modification and functionalization of surfaces with nitrogen-containing groups [Jansen & van Bekkum, 1995].

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry

Fitzgerald, Parr, & Smith (1993) examined the role of pH in MALDI analysis of proteins and oligonucleotides, employing pyridine derivatives as potential matrices. This research underscores the significance of pyridine derivatives in improving MALDI analysis techniques, potentially including those related to 4-Amino-3-chloropyridin-2-ol [Fitzgerald, Parr, & Smith, 1993].

Helix Formation in Peptide Mimetics

Research by Violette et al. (2005) on N,N'-linked oligoureas as foldamers, which are peptide backbone mimetics, highlighted the importance of chain length for helix formation in protic solvent. This study indicates the utility of pyridine derivatives in designing bioactive oligoureas, contributing to the development of novel therapeutic agents [Violette et al., 2005].

Synthesis of Nevirapine Analogue

Bakke & Říha (2001) developed a new method for preparing 3-amino-2-chloropyridines, demonstrating the synthesis of an isoquinoline analogue of Nevirapine from 4-amino-3-chloroisoquinoline. This highlights the role of pyridine derivatives in the synthesis of pharmaceutical compounds, suggesting applications in drug development [Bakke & Říha, 2001].

Safety and Hazards

4-Amino-3-chloropyridin-2-ol may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area and avoid breathing dust/fumes .

Future Directions

While specific future directions for 4-Amino-3-chloropyridin-2-ol are not mentioned in the available literature, research in the field of pyrimidines (a related class of compounds) suggests potential directions. These include the development of new pyrimidines as anti-inflammatory agents, leveraging the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

4-amino-3-chloro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c6-4-3(7)1-2-8-5(4)9/h1-2H,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLGHNWBBDTVDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40552432
Record name 4-Amino-3-chloropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40552432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-chloropyridin-2-ol

CAS RN

55290-73-8
Record name 4-Amino-3-chloropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40552432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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